1-Amidino-2-pyrrolidone-5-carboxylic acid
Overview
Description
1-Amidino-2-pyrrolidone-5-carboxylic acid is a chemical compound with the molecular formula C6H9N3O3 and a molecular weight of 171.15 . It is also known as 1-(aMinoiMinoMethyl)-5-oxo-L-Proline .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidone ring with an amidino group at the 1-position and a carboxylic acid group at the 5-position .Scientific Research Applications
Intermolecular Hydrogen Bonding
1-Amidino-2-pyrrolidone-5-carboxylic acid exhibits properties that allow it to engage in intermolecular hydrogen bonding. This feature has been observed in various studies, for instance, where 2,2-dimethylbutynoic acid with a pyridone terminus forms hydrogen-bonded dimers. Such intermolecular interactions are crucial in molecular recognition and can influence the physical and chemical properties of the compounds involved. These findings have implications for understanding the fundamental aspects of chemical bonding and molecular recognition processes (Wash et al., 1997).
Synthesis and Structure Characterization
The compound plays a role in the synthesis and structure characterization of various chemical compounds. For example, amides of 4-aryl(hetaryl)-2-pyrrolidone-3-carboxylic acids have been prepared via ammonolysis, with their structures characterized by spectroscopic methods. This research contributes to the field of organic synthesis, particularly in developing new methods for preparing and characterizing complex organic compounds (Gorodnicheva et al., 2016).
Nonlinear Optical Material
This compound has been identified as a novel nonlinear optical material. Its optical transparency extends down to the UV region, and its molecular structure, characterized by hydrogen-bonded networks, contributes significantly to its optical properties. This research is vital for the development of new materials with potential applications in optics and photonics (Kitazawa et al., 1995).
Catalytic Synthesis of Pyrrolidones
The compound is utilized in the catalytic synthesis of pyrrolidones, which are important in various chemical processes. For instance, copper(II)/silver(I)-catalyzed sequential alkynylation and annulation of aliphatic amides with alkynyl carboxylic acids have been used for efficient synthesis of pyrrolidones. This research enhances our understanding of catalysis and its applications in organic synthesis (Zhang et al., 2016).
Biological Applications
In biological research, this compound has been identified as a component in biological systems, such as in the synthesis of hypothalamic TRF of ovine origin. Understanding the role and structure of such compounds in biological systems can lead to insights into physiological processes and potential therapeutic applications (Burgus et al., 1970).
Safety and Hazards
The safety data sheet for a related compound, (S)-(-)-2-Pyrrolidone-5-carboxylic acid, advises wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing . It also advises against ingestion and inhalation, and recommends keeping containers tightly closed in a dry, cool, and well-ventilated place .
Properties
IUPAC Name |
(2S)-1-carbamimidoyl-5-oxopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-6(8)9-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H3,7,8)(H,11,12)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFHUPNPAZCWEV-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908815 | |
Record name | 1-Carbamimidoyl-5-oxoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104125-37-3 | |
Record name | 1-Amidino-2-pyrrolidone-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104125373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Carbamimidoyl-5-oxoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.